molecular formula C18H24N2O B11487810 Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cat. No.: B11487810
M. Wt: 284.4 g/mol
InChI Key: MQNVBNMTCBVWDQ-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- is a complex organic compound that features a cyclopentanol core with a substituted pyridine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentanol core, which can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid, followed by transesterification with methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyridine or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone or cyclopentanoic acid, while substitution reactions can introduce various functional groups to the pyridine or piperidine rings.

Scientific Research Applications

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- involves its interaction with specific molecular targets. The pyridine and piperidine moieties can interact with various enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanol, 1-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- is unique due to its combination of a cyclopentanol core with both pyridine and piperidine moieties

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-(2-pyridin-3-ylpiperidin-1-yl)prop-1-ynyl]cyclopentan-1-ol

InChI

InChI=1S/C18H24N2O/c21-18(9-2-3-10-18)11-6-14-20-13-4-1-8-17(20)16-7-5-12-19-15-16/h5,7,12,15,17,21H,1-4,8-10,13-14H2

InChI Key

MQNVBNMTCBVWDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#CC3(CCCC3)O

Origin of Product

United States

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